molecular formula C17H26N6O4 B2651042 1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide CAS No. 674354-85-9

1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide

Cat. No.: B2651042
CAS No.: 674354-85-9
M. Wt: 378.433
InChI Key: ZHCGJUKNXDONEZ-UHFFFAOYSA-N
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Description

“1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine is a heterocyclic moiety that has the molecular formula (CH2)5NH . The compound also contains a purine structure, which is a key component in many biological molecules, such as DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of the piperidine and purine rings, as well as the ethoxyethyl and carboxamide groups. These groups would likely contribute to the compound’s physical and chemical properties, as well as its potential biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could potentially make the compound a base, while the purine ring could contribute to its aromaticity .

Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide, due to its complex structure, has potential applications in the synthesis of novel heterocyclic compounds. The research in this area focuses on creating new molecules with various biological activities, including anti-inflammatory and analgesic properties. For instance, studies have demonstrated the synthesis of new heterocyclic compounds derived from similar structures that show significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects (Abu‐Hashem et al., 2020). These findings suggest that the compound could serve as a starting point for the development of drugs with potential therapeutic applications.

Polyamide Synthesis

The compound's structural elements, particularly the piperidine carboxamide moiety, find relevance in the synthesis of polyamides. Research into similar structures has led to the development of polyamides containing nucleobases like theophylline and thymine (Hattori & Kinoshita, 1979). These polyamides exhibit interesting properties, including solubility in various solvents and potential for biomedical applications.

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, its mechanism of action, and how it is used. Without specific information, it’s difficult to provide a detailed analysis of its safety and hazards .

Properties

IUPAC Name

1-[7-(2-ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O4/c1-4-27-10-9-23-12-14(20(2)17(26)21(3)15(12)25)19-16(23)22-7-5-11(6-8-22)13(18)24/h11H,4-10H2,1-3H3,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCGJUKNXDONEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3CCC(CC3)C(=O)N)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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